TETRAHYDROTHIOPHENE-2,2,5,5-D4
Description
Significance of Deuterium (B1214612) Labeling in Advancing Chemical and Biological Understanding
Deuterium labeling, the strategic replacement of hydrogen atoms with deuterium in a molecule, is an indispensable technique in scientific research. clearsynth.comclearsynth.com This seemingly subtle change imparts unique properties that researchers can exploit across various disciplines. clearsynth.com
The significance of deuterium labeling is evident in several key areas:
Elucidating Reaction Mechanisms : By selectively labeling specific positions in a molecule with deuterium, chemists can trace the fate of atoms through complex chemical transformations. The kinetic isotope effect provides crucial evidence for determining reaction pathways and identifying rate-determining steps. symeres.comthalesnano.com
Pharmaceutical and Drug Metabolism Studies : Deuterium labeling is a vital tool in drug discovery and development. musechem.com It is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comsymeres.com By slowing down metabolic processes at specific sites, deuteration can enhance a drug's metabolic stability, leading to an increased half-life and improved pharmacokinetic profile. musechem.com
Analytical Chemistry and Spectroscopy : Deuterated compounds serve as ideal internal standards for quantitative analysis in mass spectrometry (MS). musechem.comthalesnano.com Their chemical behavior is nearly identical to the non-labeled analyte, but their distinct mass allows for precise and accurate quantification in complex biological samples. musechem.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from hydrogen atoms, thereby improving spectral clarity. clearsynth.com Deuterium labeling within a molecule can also provide detailed structural information. thalesnano.com
Biological and Biochemical Investigations : Isotope labeling with deuterium helps in investigating intricate biological processes such as protein folding, enzyme kinetics, and metabolic pathways. clearsynth.comsimsonpharma.com It allows researchers to track molecules within living organisms and understand their interactions at a molecular level. simsonpharma.com
Overview of Deuterated Small Molecules in Scientific Inquiry, with a Focus on Cyclic Thioethers
Deuterated small molecules are fundamental building blocks and research tools in organic synthesis and medicinal chemistry. cymitquimica.comnih.gov They provide access to more complex labeled compounds necessary for the applications described previously. The synthesis of these molecules can be achieved by using commercially available deuterated precursors or through hydrogen-isotope exchange (HIE) reactions on advanced intermediates. symeres.comsnnu.edu.cn
Among the vast array of small organic molecules, cyclic thioethers—saturated rings containing a sulfur atom—are of significant interest. Tetrahydrothiophene (B86538) (THT), also known as thiolane, is a five-membered saturated heterocyclic compound with the formula (CH₂)₄S. wikipedia.org It is the saturated analog of thiophene (B33073). wikipedia.org THT is used as an odorant in natural gas, a solvent in organic synthesis, and as a ligand in coordination chemistry. wikipedia.orgwatson-int.com The tetrahydrothiophene ring is also a structural motif found in some natural products, such as the antibiotic albomycin (B224201) and the vitamin biotin. wikipedia.org
The deuterated analog, Tetrahydrothiophene-2,2,5,5-d4 , is a specific isotopically labeled version of THT. In this molecule, the four hydrogen atoms on the carbon atoms adjacent to the sulfur atom (positions 2 and 5) are replaced with deuterium atoms. This compound is a useful research tool, particularly for studies where the reactivity or spectroscopic signature of the α-hydrogens is of interest. cymitquimica.com For example, studies on the conformation of deuterated five-membered ring systems provide insights into their structural dynamics. researchgate.net Furthermore, theoretical and experimental studies on the reactions of cyclic ethers and thioethers, including their deuterated forms, with radicals like hydroxyl (•OH) help in understanding their atmospheric chemistry and reaction kinetics. researchgate.net
The physical and chemical properties of Tetrahydrothiophene and its deuterated analog are summarized below.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈S |
| Molar Mass | 88.17 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Boiling Point | 119 °C |
| Melting Point | -96 °C |
| CAS Number | 110-01-0 |
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄D₄S |
| Molecular Weight | 92.19 g·mol⁻¹ |
| Appearance | Neat (liquid) |
| CAS Number | 31081-24-0 |
Structure
3D Structure
Properties
IUPAC Name |
2,2,5,5-tetradeuteriothiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOIDOHSFRTOEL-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(S1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Methodologies of Tetrahydrothiophene 2,2,5,5 D4
General Considerations for Deuteration of Saturated Heterocyclic Systems
The introduction of deuterium (B1214612) into saturated heterocyclic systems like tetrahydrothiophene (B86538) presents a distinct set of challenges compared to aromatic or unsaturated counterparts. The primary obstacle is the inertness of sp³-hybridized C-H bonds, which are significantly less acidic and require more forcing conditions or catalytic activation to undergo hydrogen-deuterium (H/D) exchange. wikipedia.org
Key considerations for the deuteration of such systems include:
Catalyst Selection: Metal catalysts, often from the platinum group (e.g., palladium, iridium, rhodium), are frequently employed to facilitate C-H activation. nih.govemory.edu The choice of catalyst and associated ligands is crucial for achieving selectivity at the desired positions.
Deuterium Source: The most common and cost-effective deuterium source is deuterium oxide (D₂O). nih.gov Other sources include deuterated solvents (e.g., methanol-d₄, chloroform-d) and deuterium gas (D₂). simsonpharma.com
Reaction Conditions: Temperature, pressure, and pH can significantly influence the efficiency and selectivity of deuteration. wikipedia.orgnih.gov Harsh conditions can lead to side reactions, including ring-opening or degradation of the heterocyclic core.
Stereochemistry: For chiral heterocycles, the deuteration process must be controlled to avoid racemization or to achieve a specific stereoisomeric product.
Back-Exchange: Protic solvents or moisture can lead to the exchange of newly incorporated deuterium atoms back to hydrogen, reducing the isotopic enrichment. Therefore, anhydrous conditions are often necessary, especially during workup and purification.
Targeted Synthesis Strategies for Specific Deuterium Incorporation in Tetrahydrothiophene
Achieving the specific labeling pattern in TETRAHYDROTHIOPHENE-2,2,5,5-D4 requires precise control over the synthetic methodology. The hydrogens at the 2- and 5-positions are alpha to the sulfur atom, making them more activated than the hydrogens at the 3- and 4-positions, which can be exploited for selective deuteration.
Direct H/D exchange involves the replacement of hydrogen atoms with deuterium on a pre-formed tetrahydrothiophene molecule. wikipedia.org This can be achieved under acidic, basic, or metal-catalyzed conditions.
Acid/Base Catalysis: The C-H bonds adjacent to the sulfur atom in tetrahydrothiophene exhibit slight acidity. Base-catalyzed exchange, potentially using a strong base in a deuterated solvent, could facilitate deprotonation followed by quenching with a deuterium source. nih.gov Similarly, strong deuterated acids might promote exchange, though this can be less selective and may lead to side reactions. nih.gov The keto-enol equilibrium mechanism seen in other systems can lead to H/D exchange at alpha-carbons, a principle that can be analogous here. nih.gov
Metal-Catalyzed Exchange: Homogeneous metal catalysts, such as those based on iridium, rhodium, palladium, or manganese, are highly effective for activating C-H bonds and facilitating H/D exchange. nih.govrsc.orgsemanticscholar.org These methods often offer high selectivity under milder conditions than traditional acid/base catalysis.
An alternative and often more controlled approach is to construct the tetrahydrothiophene ring from starting materials that already contain the deuterium labels in the correct positions. simsonpharma.comnih.gov This strategy avoids potential issues with selectivity and back-exchange associated with direct H/D exchange on the final molecule.
A plausible synthetic pathway could involve:
Preparation of a Deuterated Precursor: Starting with succinic acid or its derivatives, the alpha-hydrogens can be exchanged for deuterium under basic conditions in D₂O. Subsequent reduction of the resulting 2,2,3,3-tetradeuterosuccinic acid derivative would yield 1,1,4,4-tetradeutero-1,4-butanediol.
Cyclization: The deuterated diol can then be cyclized to form the tetrahydrothiophene ring. A common industrial method involves the reaction of 1,4-butanediol (B3395766) with hydrogen sulfide (B99878) over an alumina (B75360) catalyst at elevated temperatures. wikipedia.orggoogle.com Applying this to the deuterated diol would yield this compound.
Another route involves the hydrogenation of 2,5-dihydrothiophene. chemicalbook.com If a deuterated version of this precursor could be synthesized, its subsequent reduction would yield the target molecule.
While the target molecule is saturated, its aromatic precursor, thiophene (B33073), is a common starting point for derivatization. Catalytic deuteration of the thiophene ring followed by reduction offers a two-step route to the desired product.
Deuteration of Thiophene: Numerous catalytic systems have been developed for the selective deuteration of thiophene. Silver- and palladium-catalyzed reactions, for example, can achieve high levels of deuterium incorporation at specific positions on the thiophene ring. rsc.orgnih.gov By selecting appropriate catalysts and conditions, deuterium can be directed to the 2- and 5-positions.
Reduction of Deuterated Thiophene: The resulting 2,5-dideutero- or 2,2,5,5-tetradeuterothiophene could then be catalytically hydrogenated to saturate the ring. This reduction step would need to be carefully controlled to prevent H/D scrambling and to ensure the final product retains the desired isotopic labeling pattern.
Analytical Assessment of Deuterium Purity and Isotopic Enrichment in Synthesized this compound
After synthesis, it is crucial to verify the isotopic enrichment and confirm the specific location of the deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific sites of deuteration.
¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons at the 2- and 5-positions of tetrahydrothiophene would be absent or significantly diminished in intensity, providing direct evidence of successful deuteration at these sites. studymind.co.uk
²H NMR: Deuterium NMR spectroscopy directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium, and its chemical shift can help verify its position in the molecule. wikipedia.org This technique is particularly useful for quantifying the enrichment at each labeled site. sigmaaldrich.com
The combination of these techniques provides a comprehensive analysis, ensuring the synthesized compound has the correct structure and the desired level of isotopic purity. rsc.org
Table 1: Analytical Techniques for Isotopic Purity Assessment
| Technique | Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Overall isotopic enrichment, distribution of isotopologues (e.g., D₃, D₄ species). almacgroup.com | High sensitivity, accurate mass measurement allows for clear differentiation of isotopologues. researchgate.net |
| ¹H NMR Spectroscopy | Confirms the position of deuteration by observing the disappearance or reduction of proton signals. studymind.co.uk | Provides direct structural information on the location of isotopic labels. |
| ²H NMR Spectroscopy | Directly detects and quantifies deuterium at specific sites. wikipedia.org | Unambiguously confirms the presence and relative abundance of deuterium at each labeled position. sigmaaldrich.com |
Spectroscopic Characterization and Advanced Analytical Techniques Utilizing Tetrahydrothiophene 2,2,5,5 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The introduction of deuterium (B1214612) at specific positions in a molecule significantly alters its NMR spectroscopic properties without changing its chemical behavior. This makes TETRAHYDROTHIOPHENE-2,2,5,5-D4 a powerful tool for detailed NMR studies.
¹H NMR Spectral Simplification and Assignment through Deuteration
In ¹H NMR spectroscopy, the spectrum of a complex molecule can be crowded with overlapping signals and intricate splitting patterns due to proton-proton (¹H-¹H) spin-spin coupling. Deuteration, as seen in this compound, is a definitive method for simplifying these complex spectra. wikipedia.orglibretexts.orgwikipedia.org
The ¹H NMR spectrum of unlabeled tetrahydrothiophene (B86538) displays complex multiplets for the protons at the α-positions (C2 and C5) and the β-positions (C3 and C4). By replacing the four α-protons with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated. huji.ac.il This is because deuterium (²H) resonates at a much different frequency than protium (B1232500) (¹H) and is typically not observed in a standard proton NMR experiment. wikipedia.org
The primary benefits of this simplification are:
Reduced Signal Overlap: The removal of the α-proton signals clarifies the spectral region, allowing the signals from the β-protons to be observed without interference.
Simplified Coupling Patterns: The spin-spin coupling between the α-protons and β-protons is removed. The remaining spectrum consists only of the signals for the β-protons, which now only couple to each other. This transformation of a complex spin system into a much simpler one greatly facilitates the unambiguous assignment of the remaining proton signals. hhu.deresearchgate.net
Precise Measurement: The simplified multiplets allow for a more accurate determination of chemical shifts and coupling constants for the β-protons, which are crucial parameters for structural and conformational analysis.
| Compound | Position of Protons | Expected ¹H NMR Signals | Effect of Deuteration |
| Tetrahydrothiophene | α (C2, C5) and β (C3, C4) | Complex, overlapping multiplets for both α and β protons. | N/A |
| This compound | β (C3, C4) | Simplified multiplet for β protons only. | α-proton signals are absent, simplifying the spectrum. |
Elucidation of Conformational Dynamics and Pseudorotation Pathways
Saturated five-membered rings like tetrahydrothiophene are not planar and exist in dynamic equilibrium between various puckered conformations, primarily envelope and twist forms. hhu.deresearchgate.net This dynamic process, known as pseudorotation, involves rapid interconversion between these conformers. NMR spectroscopy is a key technique for studying these dynamics. copernicus.orgnih.gov
The use of this compound provides a significant advantage in these studies. By simplifying the ¹H NMR spectrum (as described in 3.1.1), the analysis of temperature-dependent changes in the signals of the β-protons becomes more straightforward. researchgate.net Variations in temperature can slow down the conformational exchange, leading to changes in the observed chemical shifts and coupling constants. Analyzing these changes in the simplified spectrum of the deuterated analogue allows researchers to:
Calculate the energy barriers for the interconversion between different conformers.
Determine the relative populations of the major conformations present in the equilibrium.
Gain a more precise understanding of the pseudorotation pathway by tracking the specific NMR parameters of the β-protons, which are sensitive to the ring's geometry. researchgate.net
Application in Isotope-Edited and Isotope-Filtered NMR Experiments
Isotope-edited and isotope-filtered NMR experiments are sophisticated techniques that utilize isotopic labels to selectively observe specific parts of a molecule or a molecular complex. nih.govresearchgate.net These methods are particularly powerful in studying the interactions between molecules, such as a ligand binding to a protein.
This compound can be used as a tool in these experiments. For instance, in an isotope-filtered experiment, the NMR pulse sequence can be designed to suppress signals from protons attached to deuterium. copernicus.org This would allow for the selective observation of signals from an unlabeled binding partner in a complex with this compound, effectively "filtering out" the signals from the deuterated ligand. Conversely, isotope-editing techniques could be used to specifically detect the deuterated molecule. These approaches are invaluable for mapping binding interfaces and studying intermolecular interactions without ambiguity from overlapping signals. nih.gov
Mass Spectrometry (MS) Applications
In mass spectrometry, the mass-to-charge ratio (m/z) of ions is measured. The introduction of deuterium increases the mass of a molecule, providing a clear distinction between the labeled and unlabeled compounds.
Quantitative Analysis Utilizing this compound as an Internal Standard
One of the most critical applications of deuterated compounds is their use as internal standards (IS) in quantitative analysis, particularly when coupled with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). clearsynth.comwisdomlib.orgtexilajournal.com An ideal internal standard should be chemically identical to the analyte but physically distinguishable.
This compound serves as an excellent internal standard for the quantification of unlabeled tetrahydrothiophene. nih.gov Its properties make it highly suitable for this purpose:
Similar Chemical and Physical Properties: It has nearly identical chromatographic retention times and ionization efficiencies to the unlabeled analyte, meaning it behaves the same way during sample preparation and analysis. nih.gov
Mass Distinction: It is easily distinguished from the unlabeled compound by the mass spectrometer due to its higher mass (an increase of approximately 4 Da). mdpi.com
By adding a known amount of this compound to a sample, any variations in sample preparation, injection volume, or instrument response can be corrected. nih.gov The concentration of the unlabeled analyte is determined by comparing its MS signal intensity to that of the known concentration of the deuterated internal standard. nih.govnih.gov This isotope dilution mass spectrometry (IDMS) method leads to highly accurate and precise quantification. clearsynth.com
| Property | Tetrahydrothiophene (Analyte) | This compound (Internal Standard) | Significance |
| Molecular Formula | C₄H₈S | C₄H₄D₄S | Different mass |
| Monoisotopic Mass | 88.035 Da | 92.059 Da | Distinguishable by MS |
| Chromatographic Behavior | Identical | Identical | Co-elution allows for direct comparison and correction for matrix effects. |
| Ionization Efficiency | Identical | Identical | Ensures the ratio of signals accurately reflects the ratio of concentrations. |
Advanced Isotope Ratio Mass Spectrometry for Sulfur Isotope Analysis (related context)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample. nih.govscielo.br In geochemistry and environmental science, the analysis of stable sulfur isotopes (³⁴S/³²S) provides valuable information about geological processes, pollution sources, and biogeochemical cycles. dss.go.thnih.govwikipedia.org
The common method involves converting the sulfur in a sample to sulfur dioxide (SO₂) or sulfur hexafluoride (SF₆) gas, which is then analyzed by the mass spectrometer. nih.govdss.go.th High-precision techniques like Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS) are employed to obtain accurate sulfur isotope ratios (expressed as δ³⁴S values). nih.govusgs.govhawaii.edu
While this compound is primarily used as an internal standard for quantitative analysis of the molecule itself, its synthesis and application are conceptually related to the broader field of isotope analysis. Both fields rely on the fundamental principle of using mass differences imparted by isotopes to gain analytical information. The precise mass separation required to distinguish deuterated from non-deuterated compounds in quantitative MS is analogous to the high-precision measurements needed to determine natural variations in the isotopic ratios of elements like sulfur. d-nb.info
Development of Chromatographic Methods for Separation and Identification in Conjunction with Deuterated Standards
The development of robust and reliable chromatographic methods is paramount for the accurate separation and identification of volatile and semi-volatile organic compounds. In this context, the use of deuterated standards, such as this compound, plays a pivotal role in enhancing the precision and accuracy of analytical procedures, particularly in complex matrices. These isotopically labeled compounds serve as ideal internal standards in stable isotope dilution (SID) assays, primarily due to their chemical and physical similarities to the target analyte, tetrahydrothiophene (THT).
The fundamental principle behind the chromatographic separation of this compound and its non-deuterated analog lies in the subtle differences in their physicochemical properties arising from the mass difference between deuterium and protium. This phenomenon, known as the chromatographic isotope effect, can lead to slight variations in retention times, allowing for their separation and individual detection, especially when coupled with mass spectrometry (MS).
Gas Chromatography (GC) Method Development:
Gas chromatography is a highly suitable technique for the analysis of volatile sulfur compounds like tetrahydrothiophene. The development of a GC method for the separation and identification of THT using this compound as an internal standard involves the systematic optimization of several key parameters:
Column Selection: The choice of the GC column's stationary phase is critical. Nonpolar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-1, HP-5ms), are often employed for the analysis of nonpolar to moderately polar compounds like THT. The polarity of the stationary phase can influence the elution order of the deuterated and non-deuterated compounds. It has been observed that on nonpolar phases, deuterated compounds may exhibit an "inverse isotope effect," eluting slightly earlier than their protiated counterparts. Conversely, on more polar stationary phases, a "normal isotope effect" might be observed, with the deuterated compound eluting later.
Temperature Programming: A carefully controlled oven temperature program is essential to achieve optimal separation (resolution) between THT, its deuterated standard, and other potential components in a sample matrix. A typical program would start at a lower temperature to allow for the trapping of volatile compounds at the head of the column, followed by a gradual ramp to a higher temperature to facilitate the elution of all analytes in a reasonable timeframe.
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects both the efficiency of the separation and the analysis time. The flow rate is optimized to achieve the best balance between resolution and speed.
Injection Technique: The choice of injection mode, such as split or splitless injection, depends on the concentration of the analyte in the sample. Splitless injection is generally preferred for trace-level analysis to ensure the transfer of the entire sample onto the column, thereby maximizing sensitivity.
Mass Spectrometry (MS) Detection:
When coupled with a mass spectrometer, GC provides a powerful tool for the unambiguous identification and quantification of THT and its deuterated standard. In a typical GC-MS analysis:
Ionization: Electron ionization (EI) is commonly used, where the eluted compounds are bombarded with a high-energy electron beam, causing them to fragment in a reproducible manner.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z). For THT (C4H8S), the molecular ion would be observed at m/z 88. For this compound (C4H4D4S), the molecular ion would be at m/z 92.
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, the mass spectrometer can be operated in SIM mode. In this mode, only specific ions corresponding to the target analyte and the internal standard are monitored. This significantly reduces background noise and improves the limit of detection. For the quantification of THT, one would monitor a characteristic ion of THT (e.g., m/z 88) and a characteristic ion of this compound (e.g., m/z 92).
Illustrative Research Findings:
Below is a hypothetical data table illustrating the type of results that would be generated during the development and validation of such a chromatographic method.
Table 1: Hypothetical Chromatographic Parameters for the Analysis of Tetrahydrothiophene (THT) and this compound by GC-MS
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | THT: 88 (quantification), 60 (qualifier) |
| THT-d4: 92 (quantification), 64 (qualifier) | |
| Performance | |
| Retention Time THT | 5.85 min |
| Retention Time THT-d4 | 5.82 min |
| Separation Factor (α) | 1.005 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (r²) | >0.999 |
This table is for illustrative purposes and represents typical values that might be obtained during method development. Actual values would be determined experimentally.
The development of such chromatographic methods, in conjunction with the use of deuterated standards like this compound, is crucial for a wide range of applications, including environmental monitoring, industrial process control, and forensic analysis, where accurate and precise quantification of trace-level compounds is required.
Mechanistic and Kinetic Studies Employing Tetrahydrothiophene 2,2,5,5 D4
Deuterium (B1214612) Kinetic Isotope Effect (KIE) Investigations
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts. libretexts.org The study of KIEs, formally the ratio of the rate constant for the light isotopologue to that of the heavy one (kL/kH), can help elucidate reaction mechanisms. wikipedia.org The deuterium KIE (kH/kD) is particularly pronounced due to the doubling of mass when replacing protium (B1232500) (¹H) with deuterium (²H), leading to significant differences in the zero-point vibrational energies of C-H versus C-D bonds. libretexts.orgwikipedia.org
The use of Tetrahydrothiophene-2,2,5,5-d4 allows for the clear differentiation between primary and secondary kinetic isotope effects, which is crucial for identifying which bonds are directly involved in a reaction's progress.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgwikipedia.org For C-H/C-D bonds, PKIEs are typically large, with kH/kD values often ranging from 6 to 10. wikipedia.org In a hypothetical study involving hydrogen atom abstraction from tetrahydrothiophene (B86538) by a radical species, a large PKIE would be expected if the abstraction occurs from the C2 or C5 position. The significant difference in reaction rates between normal tetrahydrothiophene and its deuterated analogue would confirm that the C-H bond cleavage at these positions is a central event in the slowest step of the reaction.
Secondary Kinetic Isotope Effects (SKIEs) arise when the isotopic substitution is at a position remote from the site of bond cleavage. wikipedia.orgprinceton.edu These effects are generally much smaller than PKIEs. wikipedia.org For instance, if a reaction occurs at the sulfur atom of this compound (e.g., oxidation to a sulfoxide), the deuteriums at the adjacent alpha-carbons are not directly involved in bond breaking. However, they can still influence the reaction rate through steric or electronic effects, such as hyperconjugation, or changes in hybridization at the reaction center. libretexts.orgprinceton.edu These changes result in small but measurable normal (kH/kD > 1) or inverse (kH/kD < 1) SKIEs. princeton.edu
| Reaction Type | Isotopic Substitution Site | Observed kH/kD | Interpretation |
|---|---|---|---|
| Radical H-atom abstraction from C2 | This compound | 7.2 | Large Primary KIE; C-H bond breaking is rate-limiting. |
| Oxidation at Sulfur Atom | This compound | 1.08 | Small, normal Secondary KIE; indicates influence of α-C-H bonds on the transition state. |
| Nucleophilic attack at C3 | This compound | 1.02 | Negligible KIE; C2/C5 C-D bonds are too remote to influence the reaction. |
The magnitude of the KIE is a sensitive probe for identifying the rate-limiting step (also known as the rate-determining step, RDS) and characterizing the geometry of the transition state. princeton.eduepfl.ch A significant primary KIE provides strong evidence that C-H bond cleavage is involved in the RDS. princeton.eduresearchgate.net
For example, in a base-promoted elimination reaction, this compound could be used to distinguish between an E1 and an E2 mechanism.
In an E2 mechanism , the C-H bond is broken concurrently with the departure of the leaving group in the single, rate-determining step. A study using the deuterated substrate would be expected to show a large primary KIE (kH/kD > 2). princeton.edu
In an E1 mechanism , the leaving group departs first in the RDS to form a carbocation intermediate, followed by a rapid deprotonation. Since the C-H bond is not broken in the RDS, only a small secondary KIE would be observed. princeton.edu
Furthermore, the precise value of the KIE can offer clues about the transition state structure. Theoretical models predict that the maximum KIE occurs when the hydrogen is symmetrically positioned between the donor and acceptor atoms in the transition state. princeton.edu Deviations from this maximum value can indicate whether the transition state is "early" (resembling reactants) or "late" (resembling products).
| Proposed Mechanism | C-H/C-D Bond Cleavage in RDS? | Expected kH/kD for this compound |
|---|---|---|
| E2 Elimination | Yes | ~6-8 (Primary KIE) |
| E1 Elimination | No | ~1.1-1.3 (Secondary KIE) |
Solvent kinetic isotope effects (SKIEs) are observed when a reaction's rate changes upon switching from a standard solvent (like H₂O or CH₃OH) to its deuterated analogue (D₂O or CH₃OD). libretexts.orgchem-station.com Such effects can arise if the solvent acts as a reactant, if there is rapid proton exchange between the substrate and solvent, or through specific solvent-solute interactions near the reaction center. libretexts.orgwikipedia.org
Studies using tetrahydrothiophene in deuterated protic solvents can reveal the role of the solvent in the reaction mechanism. For instance, if a reaction involving tetrahydrothiophene is catalyzed by an acid, running the reaction in D₂O instead of H₂O would allow researchers to determine if proton transfer from the solvent is part of the rate-limiting step. A normal SKIE (kH₂O/kD₂O > 1) often indicates that a proton transfer is involved in the RDS. mdpi.comsemanticscholar.org Conversely, an inverse SKIE (kH₂O/kD₂O < 1) can sometimes point to a pre-equilibrium step where the reactant is more stabilized in the deuterated solvent. chem-station.comsemanticscholar.org
Elucidation of Reaction Pathways and Mechanistic Interrogations
Beyond KIE studies, this compound is instrumental in tracing the pathways of atoms and uncovering the nuanced steps of complex reaction mechanisms, particularly in radical and nucleophilic processes.
In the study of free-radical reactions, deuterated substrates are essential for confirming mechanisms and determining the selectivity of radical processes. Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. uchicago.eduprinceton.edu
A classic application would be the investigation of a radical halogenation reaction. By reacting both tetrahydrothiophene and this compound with a halogen source under radical conditions (e.g., UV light), the reaction rates can be compared. The hydrogen abstraction step in the propagation phase is often rate-limiting. A significantly slower reaction for the deuterated compound would yield a large KIE, confirming that the abstraction of a hydrogen atom from the C2 or C5 position is a key part of the mechanism. This approach can also be used to study the regioselectivity of radical attack at different positions on the ring.
| Substrate | Relative Rate of Bromination | Conclusion |
|---|---|---|
| Tetrahydrothiophene | 1.00 | Baseline |
| This compound | 0.18 | C-H bond abstraction at C2/C5 is involved in the rate-limiting step. |
Nucleophilic displacement reactions are fundamental in organic synthesis. nih.gov Isotopic labeling with this compound can provide detailed mechanistic information, particularly for distinguishing between Sₙ1 and Sₙ2 pathways at a carbon atom adjacent to the labeled positions. wikipedia.org
Consider a reaction where a leaving group is present at the C3 position of the tetrahydrothiophene ring. The deuteriums at C2 and C5 are at the β-position relative to the reaction center. In such a case, a β-secondary KIE would be observed.
For an Sₙ1 reaction , the rate-limiting step is the formation of a carbocation at C3. This involves a change in hybridization from sp³ to sp². This change typically results in a small, normal β-SKIE (kH/kD ≈ 1.1–1.3), which is attributed to hyperconjugation stabilizing the electron-deficient transition state. libretexts.orgwikipedia.org
For an Sₙ2 reaction , the nucleophile attacks as the leaving group departs in a single concerted step. The hybridization at C3 remains largely sp³ in the transition state. Consequently, the observed β-SKIE is typically very close to unity (kH/kD ≈ 1). wikipedia.org
By precisely measuring the small difference in reaction rates between the deuterated and non-deuterated substrates, researchers can confidently assign the operative nucleophilic substitution mechanism.
Computational Chemistry and Theoretical Studies of Tetrahydrothiophene 2,2,5,5 D4
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic makeup of molecules. For TETRAHYDROTHIOPHENE-2,2,5,5-D4, these calculations, based on solving the Schrödinger equation, elucidate the distribution and energies of electrons within the molecule. nih.gov Methods such as Hartree-Fock (HF) and post-HF methods provide a detailed picture of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and electronic transitions. mdpi.com
For the deuterated tetrahydrothiophene (B86538) ring, quantum calculations can precisely map the electron density, identify regions susceptible to electrophilic or nucleophilic attack, and compute various molecular properties. The substitution of hydrogen with deuterium (B1214612) has a negligible effect on the electronic structure in the ground state, as they are isotopes with the same charge. However, the change in mass affects the vibrational energy levels, which can be accurately modeled.
Table 1: Calculated Electronic Properties of a Thiophene (B33073) Derivative (Note: This table presents representative data for a related thiophene compound to illustrate typical outputs of quantum chemical calculations, as specific values for this compound are not readily available in the literature.)
| Property | Calculated Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 1.9 D | DFT/B3LYP |
Density Functional Theory (DFT) Applications for Optimized Geometries and Energy Landscapes
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly effective for determining the equilibrium geometries of molecules and exploring their potential energy surfaces. nih.govnih.gov For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. researchgate.net
The tetrahydrothiophene ring is not planar and exists in puckered conformations, primarily the twisted (C₂) and envelope (Cₛ) forms. researchgate.net DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure and the energy barriers for interconversion between them. researchgate.net The choice of functional, such as B3LYP or PBE, combined with an appropriate basis set (e.g., 6-311G(d,p)), is crucial for obtaining reliable results. mdpi.com While deuteration does not significantly alter the electronic potential energy surface, it does affect the zero-point vibrational energy (ZPVE), which can lead to subtle shifts in conformational equilibria. DFT is capable of calculating these vibrational frequencies and the resulting ZPVE corrections.
Table 2: Representative Optimized Geometrical Parameters for a Tetrahydrothiophene Ring (Note: Data is based on calculations for the parent tetrahydrothiophene molecule to exemplify typical DFT results.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | 1.83 | ||
| C-C | 1.54 | ||
| C-S-C | 93.4 | ||
| C-C-S | 106.1 | ||
| C-C-C | 105.5 | ||
| C-S-C-C | +/- 14.5 | ||
| S-C-C-C | +/- 39.0 | ||
| C-C-C-C | +/- 52.1 |
Theoretical Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. For this compound, the most relevant spectroscopic technique is Nuclear Magnetic Resonance (NMR). Theoretical calculations, particularly using the Gauge-Including Atomic Orbitals (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. hhu.de
These predictions are crucial for assigning signals in complex spectra, especially for molecules with strongly coupled spin systems like the tetrahydrothiophene ring. hhu.de By comparing the calculated chemical shifts with experimental values, the accuracy of the computed molecular geometry and conformation can be validated. For this compound, the calculations would predict the absence of ¹H signals at the 2- and 5-positions and would model the slight changes in the chemical shifts of the remaining protons at the 3- and 4-positions due to isotopic effects.
Table 3: Comparison of Experimental vs. Theoretically Predicted ¹H NMR Chemical Shifts for Tetrahydrothiophene Protons (Note: This table illustrates the validation process using data for the non-deuterated parent compound.)
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Method |
| α-CH₂ (pos. 2, 5) | ~2.85 | 2.80 | DFT/GIAO |
| β-CH₂ (pos. 3, 4) | ~1.95 | 1.90 | DFT/GIAO |
Molecular Dynamics Simulations for Conformational Analysis of Deuterated Cyclic Systems
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the study of dynamic processes. mdpi.com
Table 4: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Setting |
| Force Field | Defines interatomic potentials | GROMOS, AMBER, CHARMM |
| System Size | Number of atoms in the simulation box | >1000 (including solvent) |
| Solvent Model | Explicit or implicit representation of solvent | Explicit (e.g., TIP3P water) |
| Temperature | Controlled via a thermostat | 300 K |
| Pressure | Controlled via a barostat | 1 atm |
| Simulation Time | Duration of the simulation | 10 - 100 nanoseconds |
| Time Step | Integration step for Newton's equations | 1 - 2 femtoseconds |
Applications of Tetrahydrothiophene 2,2,5,5 D4 in Advanced Research Domains
Metabolic Pathway Tracing and Flux Analysis in Biological Systems
In the realm of biological research, deuterated compounds like Tetrahydrothiophene-2,2,5,5-d4 are instrumental as tracers for elucidating metabolic pathways and conducting metabolic flux analysis. clearsynth.com The replacement of hydrogen with deuterium (B1214612), a heavier and stable isotope, allows researchers to follow the journey of these molecules through various biochemical reactions within an organism. clearsynth.com This technique is crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted by the body. clearsynth.com
Metabolic flux analysis, which quantifies the rates of metabolic reactions, heavily relies on data from isotope labeling experiments. nih.gov By introducing a labeled compound into a biological system, scientists can track the incorporation of the isotope into downstream metabolites. kuleuven.be This information, when integrated with metabolic network models, allows for the calculation of intracellular metabolic fluxes, providing a detailed picture of cellular phenotype. nih.gov
Key applications in this domain include:
Drug Metabolism Studies: Deuterated compounds help in understanding the metabolic fate of potential drug candidates, providing insights into their clearance rates and metabolic pathways. clearsynth.com This knowledge is vital for optimizing lead compounds in drug discovery. clearsynth.com
Mechanistic Investigations: Kinetic isotope effect (KIE) experiments using deuterated compounds are widely employed to elucidate reaction mechanisms and pathways in organic chemistry and biochemistry.
Toxicity Studies: Strategic placement of deuterium in a molecule can help in understanding and mitigating metabolism-mediated toxicities. researchgate.net
| Research Focus | Application of Deuterated Tetrahydrothiophene (B86538) | Analytical Techniques |
| Drug Metabolism | Tracing absorption, distribution, metabolism, and excretion (ADME) pathways. clearsynth.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. kuleuven.be |
| Metabolic Flux Analysis | Quantifying reaction rates within metabolic networks. nih.gov | Isotope Labeling Experiments combined with computational modeling. nih.gov |
| Mechanistic Toxicology | Investigating the role of metabolism in producing toxic metabolites. researchgate.net | Kinetic Isotope Effect (KIE) studies. |
Environmental Fate and Transport Studies as a Surrogate or Tracer Compound
The environmental fate of chemical substances is a critical area of study to assess their potential impact. Environmental fate studies determine how chemicals are distributed, transformed, and degraded in various environmental compartments such as soil, water, and air. battelle.orgfera.co.uk
Deuterated compounds, including this compound, can be used as tracers or surrogate standards in these studies. pharmalego.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their distinct mass allows for easy detection and quantification. clearsynth.com This is particularly useful in complex environmental matrices where numerous other compounds are present.
Specific uses in environmental science include:
Tracking Pollutant Transport: By releasing a known quantity of a deuterated compound, researchers can monitor its movement through soil and water systems, providing valuable data on transport mechanisms and rates.
Degradation Pathway Analysis: These labeled compounds help in identifying and quantifying the breakdown products of environmental contaminants, shedding light on their degradation pathways. fera.co.uk
Mass Balance Studies: The use of labeled compounds allows for accurate accounting of the chemical throughout the study, ensuring that losses due to factors like volatilization or adsorption are identified. battelle.org
| Study Type | Role of Deuterated Tetrahydrothiophene | Key Parameters Measured |
| Contaminant Transport | Tracer to mimic the movement of pollutants. | Distribution and mobility in soil and water. battelle.orgfera.co.uk |
| Biodegradation | Surrogate to study the breakdown of organic compounds. | Rate and route of degradation, identification of transformation products. fera.co.uk |
| Adsorption/Desorption | Standard to quantify the binding of chemicals to soil and sediment. | Adsorption coefficients (e.g., KOC). |
Research in Advanced Materials and Polymer Science as a Deuterated Building Block
In the field of materials science, deuterated molecules serve as essential building blocks for synthesizing novel polymers and advanced materials. pharmalego.comansto.gov.au The substitution of hydrogen with deuterium can subtly alter the physical properties of materials, a phenomenon that is exploited in various applications.
This compound can be used in the synthesis of deuterated polymers. For instance, methods have been established for the synthesis of deuterated high molecular weight poly(3-hexylthiophene)-b-poly(ethylene oxide) (P3HT-b-PEO). europa.eu Such deuterated polymers are particularly useful for detailed structural investigations using techniques like neutron scattering, which can provide insights for optimizing the performance of devices like solar cells. europa.eu
Contributions to materials and polymer science include:
Neutron Scattering Studies: Deuteration provides contrast in neutron scattering experiments, allowing for detailed analysis of polymer morphology and dynamics.
Tailoring Material Properties: The incorporation of deuterium can influence properties such as thermal stability and optical characteristics of polymers.
Synthesis of Functional Materials: Deuterated thiophene (B33073) derivatives can serve as novel building blocks for the synthesis of functional materials with specific desired properties. rsc.org
| Application Area | Function of Deuterated Tetrahydrothiophene | Advanced Characterization Technique |
| Polymer Synthesis | Monomer or building block for creating deuterated polymers. ansto.gov.aueuropa.eu | Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy. europa.eu |
| Structural Analysis | Providing isotopic contrast for morphological studies. | Small-Angle Neutron Scattering (SANS). europa.eu |
| Optoelectronic Materials | Component in the synthesis of materials for devices like organic solar cells. europa.eursc.org | UV-Vis Spectroscopy, X-ray Diffraction (XRD). |
Contribution to Structural Biology and Proteomics Research through Stable Isotope Labeling
Stable isotope labeling is a cornerstone of modern proteomics and structural biology research. Deuterated compounds are widely used to label proteins and peptides, enabling their quantification and structural analysis. researchgate.net
In quantitative proteomics, deuterated labeling agents are used to introduce a mass difference between protein samples from different states (e.g., treated vs. untreated cells). This allows for the relative quantification of thousands of proteins in a single experiment. The use of partially or totally deuterated vinylpyridines, for example, allows for studies of protein synthesis induction or repression. researchgate.net
Key roles in structural biology and proteomics:
Quantitative Proteomics: Enables the comparison of protein abundance between different biological samples. researchgate.net
Protein Structure Determination: Deuterium can be used as a contrast agent in Nuclear Magnetic Resonance (NMR) spectroscopy, helping to elucidate the three-dimensional structure of proteins with greater clarity. clearsynth.com
Protein-Ligand Interaction Studies: Deuterium labeling can be employed to study the interactions between proteins and small molecules, aiding in the determination of binding sites and affinities. clearsynth.com
| Research Field | Utility of Deuterated Tetrahydrothiophene Moiety | Primary Analytical Method |
| Quantitative Proteomics | As a component of a labeling reagent to introduce a mass tag for relative protein quantification. researchgate.net | Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Structural Biology | To provide isotopic labels for NMR-based protein structure determination. clearsynth.com | Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Drug Discovery | To aid in studying protein-ligand interactions and binding affinities. clearsynth.com | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR). |
Future Directions and Emerging Research Avenues for Tetrahydrothiophene 2,2,5,5 D4
Development of More Sustainable and Atom-Economical Deuteration Protocols for S-Heterocycles
The synthesis of deuterated compounds, including tetrahydrothiophene-2,2,5,5-d4, has traditionally relied on methods that can be expensive and generate significant waste. A major future direction is the development of greener, more efficient synthetic protocols. Research is increasingly focused on catalytic systems that are both sustainable and atom-economical, minimizing waste by maximizing the incorporation of all reactant atoms into the final product. rsc.orgnih.gov
Current research has highlighted promising avenues using transition metal catalysts. For instance, silver-catalyzed C-H bond deuteration has been demonstrated for various five-membered aromatic heterocycles, utilizing cost-effective deuterium (B1214612) sources like methanol-d4 (B120146) (CH₃OD) or heavy water (D₂O). nih.govrsc.org These methods often operate under mild conditions and show tolerance to a wide array of functional groups. nih.govrsc.org Similarly, nanostructured iron catalysts have been shown to effectively deuterate heteroarenes on a large scale using D₂O, offering a scalable and robust technology. nih.gov
Future work will likely focus on adapting and optimizing these catalytic systems specifically for saturated S-heterocycles like tetrahydrothiophene (B86538). Key goals include:
Expanding Catalyst Scope: Developing new catalysts based on abundant and non-toxic metals. nih.gov
Improving Deuterium Source Efficiency: Maximizing the use of inexpensive and readily available deuterium sources such as D₂O. rsc.orgnih.gov
Photocatalytic Methods: Exploring visible-light-driven dehalogenative deuteration as a mild and efficient alternative to traditional methods that may require harsh conditions. researchgate.net
The table below summarizes emerging sustainable deuteration methods applicable to heterocycles.
| Catalyst System | Deuterium Source | Key Advantages | Relevant Heterocycles |
| Silver (Ag) Complexes | CH₃OD, D₂O | Mild conditions, good functional group tolerance, uses low-cost deuterium sources. nih.govrsc.org | Thiophenes, Imidazoles, Thiazoles. nih.gov |
| Nanostructured Iron (Fe) | D₂O | Scalable, uses abundant metal, air- and water-stable catalyst. nih.gov | Anilines, Phenols, Indoles. nih.gov |
| Iridium (Ir) Complexes | Deuterated Solvents | High selectivity, applicable to complex drug molecules. researchgate.netacs.org | Indoles, Pyrroles, Azaindoles. researchgate.netacs.org |
| Ruthenium (Ru) Nanocatalysts | D₂ Gas | High isotope incorporation, applicable to complex pharmaceuticals. nih.gov | Oxazoles, Imidazoles, Triazoles. nih.gov |
Integration into Multi-Isotopic Labeling Strategies for Complex Molecular Systems
This compound is a valuable tool for isotopic labeling, but its true potential is realized when integrated into multi-isotopic labeling strategies. By combining deuterium labeling with other stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or the radioactive isotope tritium (B154650) (³H), researchers can create powerful molecular probes to unravel complex mechanisms in chemistry and biology.
Deuterated compounds are frequently used as internal standards in mass spectrometry for quantification purposes in drug discovery and development. nih.govnih.gov When a molecule is labeled with multiple isotopes, it can serve as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies, providing a detailed picture of a drug's journey through a biological system. nih.govsimsonpharma.com This multi-labeling approach is essential for:
Metabolic Pathway Tracing: Distinguishing between different metabolic pathways and identifying novel metabolites. simsonpharma.com
Pharmacokinetic Studies: Accurately quantifying a drug and its metabolites in complex biological matrices. nih.govnih.gov
Reaction Mechanism Elucidation: Using the kinetic isotope effect in conjunction with other isotopic labels to pinpoint bond-breaking and bond-forming steps in a chemical reaction. wikipedia.org
Future research will focus on developing synthetic routes that allow for the precise and selective incorporation of multiple isotopes into a single molecular scaffold, including the tetrahydrothiophene core. This will enable more sophisticated experiments to probe the intricate workings of complex biological and chemical systems.
Exploration of Advanced Applications in Systems Chemistry and Complex Chemical Biology
The unique properties of deuterated compounds make them ideal for studying complex systems. The substitution of hydrogen with deuterium can subtly alter a molecule's properties without changing its fundamental chemical structure, providing a non-invasive probe for intricate biological and chemical networks. wikipedia.orgclearsynth.com
In chemical biology, this compound can be incorporated into larger molecules to study:
Drug-Target Interactions: The deuterium kinetic isotope effect (KIE) can slow down metabolic processes, which can be used to stabilize a drug molecule at its target site, allowing for more detailed structural and functional studies. nih.govbeilstein-journals.org
Protein Structure and Dynamics: Deuterium labeling is a key technique in neutron crystallography and certain types of NMR spectroscopy, helping to determine the three-dimensional structure of proteins and understand their movements. clearsynth.com
Metabolomics: Deuterated standards are crucial for accurately identifying and quantifying metabolites in complex biological samples, offering insights into cellular processes and disease states. simsonpharma.com
Systems chemistry, which studies the emergent properties of complex chemical networks, can also benefit from deuterated probes. By introducing isotopically labeled molecules like this compound into a reaction network, chemists can track the flow of atoms and molecules, helping to understand how complex behaviors arise from simple chemical rules.
Investigation of Deuterium Effects in Stereoselective Processes and Chiral Recognition Studies
The replacement of hydrogen with deuterium creates a heavier, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org This difference, known as the kinetic isotope effect (KIE), can influence the rates of chemical reactions. This effect is a valuable tool for investigating stereoselective processes, where one stereoisomer is formed preferentially over another.
Future research involving this compound will likely explore:
Stereoselective Synthesis: Investigating how the presence of deuterium at the 2 and 5 positions of the tetrahydrothiophene ring can influence the stereochemical outcome of reactions at or near the chiral center. Recent reports have suggested that deuterium incorporation can slow the epimerization of chiral centers. nih.gov
Chiral Recognition: Studying how chiral molecules, particularly receptors and enzymes, differentiate between enantiomers of deuterated substrates. mdpi.comnih.gov The subtle changes in molecular size and vibrational frequencies caused by deuteration can affect the binding interactions that govern chiral recognition. wikipedia.org Heterocyclic structures are known to provide features like hydrogen bonding sites and conformational rigidity that are crucial for enantioselective recognition. mdpi.com
By systematically studying these deuterium effects, researchers can gain a deeper understanding of the fundamental principles governing stereochemistry and develop new methods for controlling the three-dimensional structure of molecules.
Q & A
Q. What are the recommended methods for synthesizing Tetrahydrothiophene-2,2,5,5-D4 in a laboratory setting?
Deuteration of tetrahydrothiophene typically involves isotopic exchange or catalytic deuteration using deuterated reagents (e.g., D₂O, D₂ gas) under controlled conditions. For selective deuteration at the 2,2,5,5 positions, methods such as acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂SO₄ in D₂O) or metal-catalyzed deuterium incorporation may be employed. Post-synthesis, purification via fractional distillation or chromatography is critical to isolate the deuterated product from residual protons or byproducts. Characterization via NMR (¹H and ²H) and mass spectrometry (MS) confirms isotopic purity .
Q. How can researchers characterize the isotopic purity of this compound?
Isotopic purity is assessed using:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies residual proton signals, while ²H NMR quantifies deuterium incorporation.
- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., m/z 92.19 for C₄H₄D₄S) and isotopic distribution patterns.
- Infrared (IR) Spectroscopy : Shifts in C-D stretching vibrations (~2000–2200 cm⁻¹) confirm deuteration.
Cross-referencing with crystallographic data (e.g., unit cell parameters) ensures structural integrity .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation (flammability hazard: flash point ~166°C for related compounds).
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal absorption.
- Storage : Keep in airtight containers away from oxidizers (flammable liquid classification).
- Exposure Monitoring : Regular air sampling ensures workplace concentrations remain below recommended limits (refer to OSHA/NIOSH guidelines for thiophene derivatives) .
Advanced Research Questions
Q. How does deuteration at the 2,2,5,5 positions influence vibrational modes in Tetrahydrothiophene-D4?
Deuteration alters vibrational frequencies due to increased mass at specific positions. For example:
- C-D Stretching : Replaces C-H stretches (~2850–2960 cm⁻¹) with lower-energy C-D modes (~2100–2200 cm⁻¹).
- Ring Deformation : Reduced coupling between deuterated carbons and sulfur affects out-of-plane bending.
Computational modeling (DFT) paired with experimental IR/Raman spectroscopy can map these changes, aiding in mechanistic studies of sulfur-containing heterocycles .
Q. What challenges arise when using this compound in kinetic isotope effect (KIE) studies?
- Solvent Interactions : Deuteration may alter solubility or reactivity in polar solvents (e.g., THF or DMSO), requiring solvent deuteration for consistent KIE measurements.
- Isotopic Dilution : Trace proton contamination (e.g., from moisture) skews results; rigorous drying and inert-atmosphere handling are essential.
- Reaction Quenching : Rapid quenching (e.g., flash freezing) prevents isotopic scrambling in intermediates. Validate results using parallel experiments with non-deuterated analogs .
Q. How can researchers resolve contradictions in deuteration efficiency reported across studies?
- Method Optimization : Compare catalytic systems (e.g., Pd/C vs. PtO₂ for H/D exchange) under identical conditions (temperature, pressure, solvent).
- Analytical Cross-Validation : Use orthogonal techniques (e.g., NMR, MS, and elemental analysis) to quantify deuterium content.
- Computational Screening : Molecular dynamics simulations predict deuteration pathways, identifying bottlenecks (e.g., steric hindrance at 2,5 positions) .
Q. What role does this compound play in studying sulfur-centered radical reactions?
Deuteration at the 2,2,5,5 positions stabilizes radicals via hyperconjugation, altering reaction pathways:
- Radical Lifetimes : Deuterium’s lower zero-point energy extends radical stability, detectable via EPR spectroscopy.
- Isotope Effects : Compare k_H/k_D ratios in chain-transfer reactions (e.g., polymerization) to elucidate sulfur’s role in radical initiation/termination.
Controlled experiments with selective deuteration isolate positional effects .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₄H₄D₄S | |
| Molecular Weight | 92.19 g/mol | |
| Hazard Classification | Flammable Liquid (Category 4) | |
| Deuterium Content | ≥98% (analytical standard) |
Q. Table 2. Analytical Techniques for Isotopic Purity Assessment
| Technique | Application | Key Parameters |
|---|---|---|
| ²H NMR | Quantifies D incorporation | δ 2.0–3.0 ppm (C-D) |
| HRMS | Confirms molecular ion mass | m/z 92.19 (M⁺) |
| FT-IR | Detects C-D stretches | ~2100–2200 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
